molecular formula C28H41N7O7 B15166508 L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine CAS No. 566189-96-6

L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine

Cat. No.: B15166508
CAS No.: 566189-96-6
M. Wt: 587.7 g/mol
InChI Key: KERJOLWATUDIFB-RHYJRHRISA-N
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Description

L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine is a peptide compound composed of five amino acids: threonine, proline, tryptophan, glycine, and lysine. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed from the N-terminus of the attached amino acid.

    Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various chemical reagents, including alkylating agents, can be employed to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: The compound can be utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Biological Activity

L-Threonyl-L-prolyl-L-tryptophylglycyl-L-lysine is a complex peptide composed of five amino acids: threonine, proline, tryptophan, glycine, and lysine. This peptide structure suggests potential biological activities due to the diverse roles of its constituent amino acids in various biochemical processes. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Antimicrobial Properties

Peptides similar in structure to this compound, particularly those containing cationic residues such as lysine, have been shown to exhibit antimicrobial properties. Research indicates that cationic peptides can disrupt bacterial membranes, leading to cell lysis. For instance, epsilon-poly-l-lysine (ε-PL), a linear homo-poly-amino acid with a structure rich in lysine, has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria by interacting with their negatively charged membranes .

The mechanism by which these peptides exert their antimicrobial effects typically involves:

  • Membrane Disruption : Cationic peptides bind to the negatively charged components of bacterial membranes, leading to structural changes and increased permeability.
  • Cell Lysis : Following membrane disruption, the integrity of the bacterial cell is compromised, resulting in cell death.

In vitro studies have shown that peptides with a minimum chain length of ten lysine residues are necessary for effective antimicrobial activity . The specific interactions between the peptide and bacterial membranes are crucial for understanding their efficacy.

Case Studies and Research Findings

  • Study on Epsilon-Poly-L-Lysine : A study highlighted the importance of specific outer membrane components in Escherichia coli and how ε-PL binds effectively to these components, leading to significant morphological changes in bacterial cells .
  • Therapeutic Applications : Peptides similar to this compound have been explored for their potential use in drug delivery systems and as therapeutic agents against infections due to their ability to target and disrupt microbial cells effectively.
  • Cancer Treatment : Research has also indicated that peptide vectors can be conjugated with phospholipids for ultrasound contrast agents, particularly useful in imaging KDR-containing tissues associated with neoplastic conditions .

Data Table: Comparative Analysis of Antimicrobial Peptides

Peptide StructureMinimum Length for ActivityMechanism of ActionTarget Organisms
Epsilon-poly-l-lysine (ε-PL)>10 residuesMembrane disruptionGram-positive/negative
This compoundTBDTBDTBD

Properties

CAS No.

566189-96-6

Molecular Formula

C28H41N7O7

Molecular Weight

587.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C28H41N7O7/c1-16(36)24(30)27(40)35-12-6-10-22(35)26(39)34-21(13-17-14-31-19-8-3-2-7-18(17)19)25(38)32-15-23(37)33-20(28(41)42)9-4-5-11-29/h2-3,7-8,14,16,20-22,24,31,36H,4-6,9-13,15,29-30H2,1H3,(H,32,38)(H,33,37)(H,34,39)(H,41,42)/t16-,20+,21+,22+,24+/m1/s1

InChI Key

KERJOLWATUDIFB-RHYJRHRISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

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